8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione
Overview
Description
8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.13649347 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha 1-Adrenoceptor Antagonist Properties
8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione, also known as BMY 7378, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. Studies demonstrate its high affinity for rat aorta alpha 1-adrenoceptor, indicating its potential for targeted pharmacological applications (Goetz et al., 1995).
Anticonvulsant Activity
A series of derivatives of this compound have been synthesized and evaluated for anticonvulsant and neurotoxic properties. Certain compounds in this series displayed significant anticonvulsant activity, highlighting the potential of these derivatives in treating seizures (Obniska et al., 2006).
Enantioselective Microbial Reduction
Enantioselective microbial reduction of derivatives of this compound has been explored, yielding various enantiomers. This process is crucial for the synthesis of specific stereoisomers, which can have different biological activities (Patel et al., 2005).
Alpha 1-Adrenoceptor Subtypes Characterization
BMY 7378 has been used to characterize alpha 1-adrenoceptor subtypes in the rat spinal cord. It aids in understanding the receptor subtype distribution and affinities, which is important for targeted drug development (Wada et al., 1996).
Conformational Studies
NMR studies of analogues of this compound, including buspirone, have been conducted to understand their conformational properties. Such studies are essential for drug design and predicting receptor interactions (Chilmonczyk et al., 1996).
Synthesis and Crystal Structures
Research on synthesizing new oxaspirocyclic compounds related to this compound has been conducted. The crystal structures of these compounds provide insights into their potential chemical and pharmacological properties (Jiang & Zeng, 2016).
Properties
IUPAC Name |
8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-13-6-4-12(5-7-13)17-14(18)10-16(11-15(17)19)8-2-3-9-16/h4-7H,2-3,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQREYZKYHIAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC3(CCCC3)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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